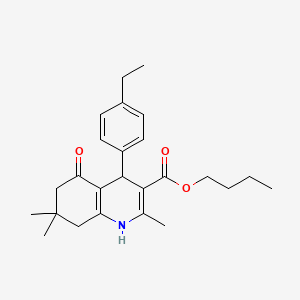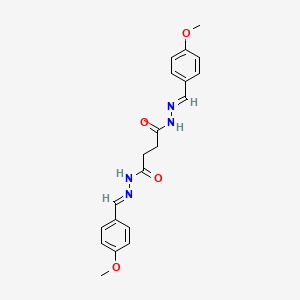
N'1,N'4-bis(4-methoxybenzylidene)succinohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’1,N’4-bis(4-methoxybenzylidene)succinohydrazide is a chemical compound with the molecular formula C20H22N4O4 and a molecular weight of 382.423 g/mol This compound is known for its unique structure, which includes two 4-methoxybenzylidene groups attached to a succinohydrazide backbone
准备方法
The synthesis of N’1,N’4-bis(4-methoxybenzylidene)succinohydrazide typically involves the condensation reaction between succinohydrazide and 4-methoxybenzaldehyde . The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the desired product, which is then purified by recrystallization.
In an industrial setting, the production of N’1,N’4-bis(4-methoxybenzylidene)succinohydrazide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反应分析
N’1,N’4-bis(4-methoxybenzylidene)succinohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation process can lead to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions typically result in the formation of reduced hydrazide derivatives.
Substitution: The methoxy groups in the compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides, leading to the formation of substituted derivatives.
科学研究应用
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology: The compound has shown potential as an antimicrobial agent. Studies have demonstrated its effectiveness against various bacterial and fungal strains, making it a candidate for the development of new antibiotics.
Medicine: Research has indicated that N’1,N’4-bis(4-methoxybenzylidene)succinohydrazide may possess anti-inflammatory and anticancer properties. It has been investigated for its ability to inhibit the growth of cancer cells and reduce inflammation in biological systems.
Industry: The compound’s stability and reactivity make it suitable for use in the production of specialty chemicals and materials. It can be incorporated into polymers and coatings to enhance their properties.
作用机制
The mechanism of action of N’1,N’4-bis(4-methoxybenzylidene)succinohydrazide involves its interaction with specific molecular targets and pathways. In biological systems, the compound can bind to enzymes and proteins, inhibiting their activity and leading to various physiological effects. For example, its antimicrobial activity is attributed to its ability to disrupt the cell membrane of microorganisms, leading to cell death. In cancer cells, the compound may induce apoptosis (programmed cell death) by activating specific signaling pathways.
相似化合物的比较
N’1,N’4-bis(4-methoxybenzylidene)succinohydrazide can be compared with other similar compounds, such as:
N’1,N’4-bis(2-methoxybenzylidene)succinohydrazide: This compound has a similar structure but with methoxy groups in different positions. It may exhibit different reactivity and biological activity due to the positional isomerism.
N’1,N’4-bis(4-hydroxybenzylidene)succinohydrazide: The presence of hydroxy groups instead of methoxy groups can significantly alter the compound’s properties, including its solubility and reactivity.
N’1,N’4-bis(4-nitrobenzylidene)succinohydrazide:
N’1,N’4-bis(4-methoxybenzylidene)succinohydrazide stands out due to its unique combination of methoxy groups and succinohydrazide backbone, which contribute to its distinct chemical and biological properties.
属性
分子式 |
C20H22N4O4 |
|---|---|
分子量 |
382.4 g/mol |
IUPAC 名称 |
N,N'-bis[(E)-(4-methoxyphenyl)methylideneamino]butanediamide |
InChI |
InChI=1S/C20H22N4O4/c1-27-17-7-3-15(4-8-17)13-21-23-19(25)11-12-20(26)24-22-14-16-5-9-18(28-2)10-6-16/h3-10,13-14H,11-12H2,1-2H3,(H,23,25)(H,24,26)/b21-13+,22-14+ |
InChI 键 |
QFWRSXSKGIWAFC-JFMUQQRKSA-N |
手性 SMILES |
COC1=CC=C(C=C1)/C=N/NC(=O)CCC(=O)N/N=C/C2=CC=C(C=C2)OC |
规范 SMILES |
COC1=CC=C(C=C1)C=NNC(=O)CCC(=O)NN=CC2=CC=C(C=C2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


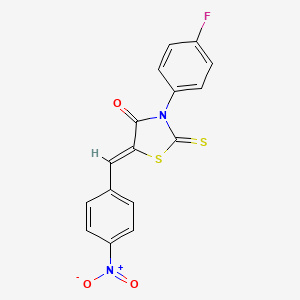
![4-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B11705877.png)


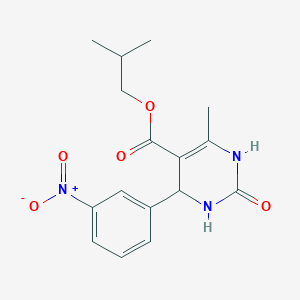
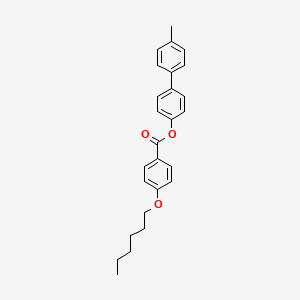
![1,1,2,2-Tetrachloro-4,4-diphenylspiro[2.2]pentane](/img/structure/B11705908.png)
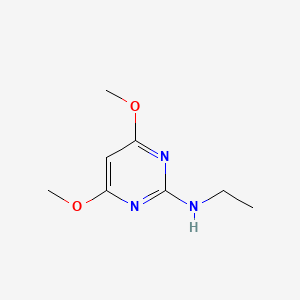

![6-[(E)-{2-[(2-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]-2,3-dimethoxybenzoic acid](/img/structure/B11705933.png)
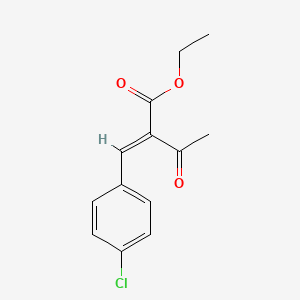
![(2E)-1-(4-fluorophenyl)-3-[5-(4-methoxyphenyl)furan-2-yl]prop-2-en-1-one](/img/structure/B11705941.png)
![Methyl 4-[(3,4,5-trimethoxybenzoyl)amino]benzoate](/img/structure/B11705944.png)
